molecular formula C9H17Cl2N B2390461 8A-(chloromethyl)octahydroindolizine hydrochloride CAS No. 2241130-91-4

8A-(chloromethyl)octahydroindolizine hydrochloride

Cat. No.: B2390461
CAS No.: 2241130-91-4
M. Wt: 210.14
InChI Key: NJEKLPBUGJEHFB-UHFFFAOYSA-N
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Description

8A-(chloromethyl)octahydroindolizine hydrochloride is a chemical compound with the molecular formula C9H17Cl2N. It is known for its unique structure, which includes a chloromethyl group attached to an octahydroindolizine ring. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

The synthesis of 8A-(chloromethyl)octahydroindolizine hydrochloride typically involves several steps. One common method includes the reaction of octahydroindolizine with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

8A-(chloromethyl)octahydroindolizine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

8A-(chloromethyl)octahydroindolizine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8A-(chloromethyl)octahydroindolizine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This compound may also interact with various pathways involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

8A-(chloromethyl)octahydroindolizine hydrochloride can be compared with other similar compounds, such as:

    8A-(bromomethyl)octahydroindolizine hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    8A-(iodomethyl)octahydroindolizine hydrochloride: Similar structure but with an iodomethyl group.

    8A-(methyl)octahydroindolizine hydrochloride: Lacks the halogen atom, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which allows for a variety of chemical transformations .

Properties

IUPAC Name

8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN.ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKLPBUGJEHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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